molecular formula C14H15F2NO2 B15257196 1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one

1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B15257196
M. Wt: 267.27 g/mol
InChI Key: SAKCFWITOVFAEL-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a piperidin-2-one ring substituted with a 3,4-difluorophenyl group and a propanoyl group. Its unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 3,4-difluorobenzaldehyde with piperidin-2-one under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidin-2-one, followed by the addition of 3,4-difluorobenzaldehyde. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, the use of biocatalysts, such as ketoreductases, can enhance the enantioselectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby modulating neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one
  • 1-(3,4-Difluorophenyl)-3-nitropropan-1-one
  • 1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Uniqueness

1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidin-2-one moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C14H15F2NO2

Molecular Weight

267.27 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15F2NO2/c1-2-13(18)10-4-3-7-17(14(10)19)9-5-6-11(15)12(16)8-9/h5-6,8,10H,2-4,7H2,1H3

InChI Key

SAKCFWITOVFAEL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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